

Technical Guide: (+)-Hydroxy Tizanidine Interaction with Alpha-2 Adrenergic Receptors

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Compound of Interest

Compound Name: Hydroxy tizanidine, (+)-

CAS No.: 125292-31-1

Cat. No.: B1149710

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Executive Summary

Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) is a centrally acting

-adrenergic agonist and imidazoline receptor agonist used primarily as a spasmolytic.^{[1][2][3][4]} Its pharmacokinetic profile is dominated by extensive first-pass metabolism via CYP1A2, yielding several metabolites.

The primary oxidative metabolite is (+)-Hydroxy tizanidine (specifically 4-hydroxy-tizanidine), formed via oxidation of the imidazoline ring. Unlike the parent compound, this metabolite is pharmacologically inactive or possesses negligible affinity for the

-adrenergic receptor (

-AR). This guide details the structural basis of this inactivity, the experimental protocols to validate it, and the implications for drug development and safety pharmacology.

Molecular Characterization & Structural Activity

Relationship (SAR)

Chemical Identity[5][6][7][8]

- Parent: Tizanidine (Achiral).
- Metabolite: (+-)-4-Hydroxy-tizanidine (Racemic).
- IUPAC Name: 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-4-ol.[2]
- Chirality: The introduction of a hydroxyl group at the C4 position of the imidazoline ring creates a chiral center, resulting in a racemic mixture ((+) and (-) enantiomers).

Mechanism of Inactivity

The

-AR binding pocket requires a protonated imidazoline (or guanidinium) moiety to form a salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain.

- Electronic Effect: The hydroxyl group on the imidazoline ring is electron-withdrawing, potentially reducing the pKa of the imidazoline nitrogen, thereby decreasing the fraction of protonated species at physiological pH.
- Steric Hindrance: The introduction of the polar -OH group disrupts the tight hydrophobic packing required for the imidazoline ring within the receptor's orthosteric binding site.

Experimental Protocols: Validating Interaction

Parameters

To rigorously quantify the interaction (or lack thereof), researchers must employ a self-validating dual-assay approach: Radioligand Binding (Affinity) and [35S]GTP

S Binding (Efficacy).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (

) of (+-)-Hydroxy tizanidine compared to Tizanidine.

Reagents:

- Receptor Source: Membranes from CHO-K1 cells stably expressing human α_1 -AR.
- Radioligand: [3H]-RX821002 (Antagonist, high affinity) or [3H]-Clonidine (Agonist).
Concentration: 0.5-1.0 nM.
- Non-specific Control: 10 μ M Phentolamine.
- Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.

Workflow:

- Preparation: Thaw membranes and homogenize in Assay Buffer. Dilute to 5-10 μ g protein/well.
- Incubation:
 - Add 50 μ L Radioligand.
 - Add 50 μ L Test Compound (Tizanidine or Hydroxy-metabolite) at increasing concentrations (to 10 μ M).
 - Add 100 μ L Membrane suspension.

- Incubate for 60 minutes at 25°C.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
- Detection: Liquid scintillation counting.

Data Analysis: Calculate

using the Cheng-Prusoff equation:

- Expected Result: Tizanidine
nM. (+-)-Hydroxy tizanidine
nM (Inactive).

Protocol B: Functional [³⁵S]GTP S Binding Assay

Objective: Confirm lack of functional efficacy (agonism).

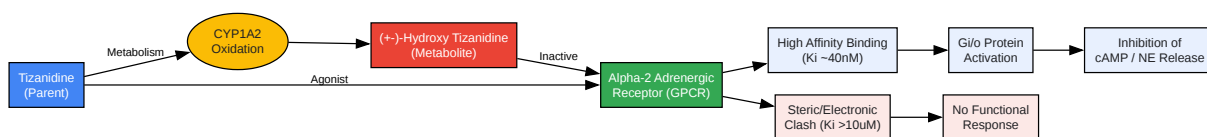
Workflow:

- Incubation: Incubate membranes with GDP (10 M) and [³⁵S]GTP S (0.1 nM) in the presence of the test compound.
- Readout: Agonists increase [³⁵S]GTP S binding by catalyzing GDP-GTP exchange on proteins.
- Validation: Tizanidine should show dose-dependent stimulation (of norepinephrine). The metabolite should show flat baseline activity.

Visualization of Signaling & Workflow

Interaction Logic Diagram

The following diagram illustrates the divergent pathways of Tizanidine vs. its Hydroxy metabolite.



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Caption: Divergent pharmacological fate of Tizanidine and its 4-hydroxy metabolite at the Alpha-2 receptor interface.

Summary Data Table

Parameter	Tizanidine (Parent)	(+)-Hydroxy Tizanidine
Molecular Weight	253.7 g/mol	~269.7 g/mol
Metabolic Origin	N/A	CYP1A2 (Imidazoline oxidation)
Chirality	Achiral	Racemic mixture
-AR Affinity ()	High (20 - 50 nM)	Negligible (> 10,000 nM)
Functional Effect	Full/Partial Agonist	Inactive
Clinical Relevance	Therapeutic (Spasmolytic)	Clearance product (Renal excretion)

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